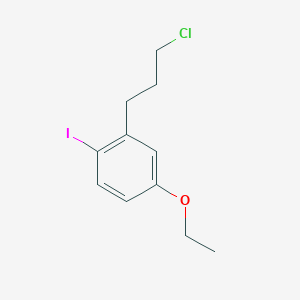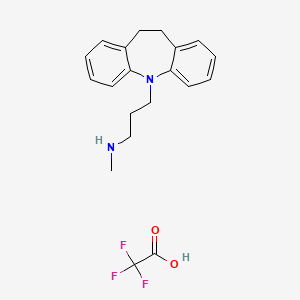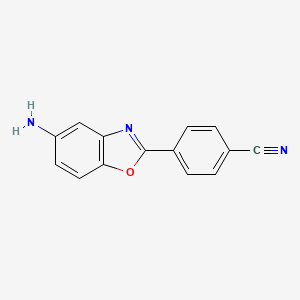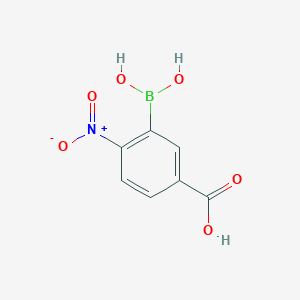![molecular formula C23H25ClFN3O2 B14063507 N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of A1B1 involves high-throughput computational methods to explore its chemical space for thermoelectric performance. The synthesis typically involves combining elements A and B under controlled conditions to form the binary compound. The reaction conditions often include high temperatures and specific pressure settings to ensure the formation of the desired crystal structure .
Industrial Production Methods: Industrial production of A1B1 may involve large-scale synthesis using advanced techniques such as chemical vapor deposition or solid-state reactions. These methods ensure the production of high-purity A1B1 with consistent properties suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: A1B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving A1B1 include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various substituents depending on the desired modification. The reaction conditions typically involve controlled temperatures and pressures to achieve optimal results .
Major Products Formed: The major products formed from the reactions of A1B1 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides of A1B1, while reduction reactions could produce reduced forms of the compound with altered properties .
Wissenschaftliche Forschungsanwendungen
A1B1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique thermoelectric properties, which make it a potential candidate for energy conversion and storage applications . In biology and medicine, A1B1 is explored for its potential use in drug delivery systems and as a component in biomedical devices . Industrially, A1B1 is used in the development of advanced materials with specific electronic and thermal properties .
Wirkmechanismus
The mechanism of action of A1B1 involves its interaction with various molecular targets and pathways. In biological systems, A1B1 may interact with cell surface receptors and intracellular signaling pathways to exert its effects. For example, it can modulate integrin-mediated cell adhesion and signaling, which plays a crucial role in various physiological and pathological processes . The molecular targets of A1B1 include integrins and other cell surface receptors that mediate its effects on cell behavior and function .
Eigenschaften
Molekularformel |
C23H25ClFN3O2 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C23H25ClFN3O2/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
DUFKTZBQJIHIAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)





![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
